molecular formula C9H6ClNO2S B13033578 5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid

5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B13033578
M. Wt: 227.67 g/mol
InChI Key: PMNVLIXDOLXRNU-UHFFFAOYSA-N
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Description

    Reagents: Methyl iodide and a base such as sodium hydride.

  • Step 3: Carboxylation

      Reagents: Carbon dioxide and a suitable catalyst.

      Conditions: High-pressure conditions to facilitate the carboxylation reaction.

  • Industrial Production Methods

    Industrial production of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions

    • Step 1: Formation of Thieno Ring

        Reagents: 2-chloronicotinic acid, sulfur, and a base such as potassium carbonate.

        Conditions: Heating the mixture under reflux conditions to promote cyclization.

    Chemical Reactions Analysis

    Types of Reactions

    5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

        Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Typically carried out under acidic or basic conditions.

    • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted under anhydrous conditions to prevent unwanted side reactions.

    • Substitution: The chlorine atom in the compound can be substituted with other functional groups.

        Reagents: Nucleophiles such as amines or thiols.

        Conditions: Carried out under mild to moderate conditions to ensure selective substitution.

    Major Products Formed

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.

    Scientific Research Applications

    5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:

    • Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    • Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties. It can be used in the synthesis of organic semiconductors or as a precursor for the fabrication of thin films.

    • Chemical Biology: The compound can be employed in chemical biology studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.

    Mechanism of Action

    The mechanism of action of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Molecular Targets and Pathways

      Enzymes: The compound may inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in the production of inflammatory mediators.

      Receptors: It may also interact with receptors such as G-protein-coupled receptors or nuclear receptors, modulating their activity and downstream signaling pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid
    • 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
    • 2-(methylthio)pyridine-3-carboxylic acid

    Uniqueness

    5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyridine core structure, which imparts distinct chemical and biological properties

    Properties

    Molecular Formula

    C9H6ClNO2S

    Molecular Weight

    227.67 g/mol

    IUPAC Name

    5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid

    InChI

    InChI=1S/C9H6ClNO2S/c1-4-5-2-7(10)11-3-6(5)14-8(4)9(12)13/h2-3H,1H3,(H,12,13)

    InChI Key

    PMNVLIXDOLXRNU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=CN=C(C=C12)Cl)C(=O)O

    Origin of Product

    United States

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